Antitumor agent-100

PDE3A-SLFN12 Molecular Glue Apoptosis

Inconsistent apoptosis potency across PDE3A-SLFN12 molecular glues undermines assay reproducibility and target engagement studies. Antitumor agent-100 (Compound A6) resolves this with a uniquely optimized p-tolyl substitution delivering sub-nanomolar HeLa apoptosis (IC50 = 0.30 nM). • 1.9-fold potency gain over analog A4; validated oral efficacy at 1-5 mg/kg in HeLa xenografts. • PDE3A-SLFN12 complex stabilization IC50 = 0.3 µM without direct PDE3A enzymatic inhibition. • Ideal positive control for SAR benchmarking, biomarker discovery, and in vivo pharmacology.

Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
Cat. No. B12392614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-100
Molecular FormulaC17H14ClN3O
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl
InChIInChI=1S/C17H14ClN3O/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14/h2-7H,8-9H2,1H3,(H,19,20,22)
InChIKeyOJBNZYSCDMZWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-100: PDE3A-SLFN12 Molecular Glue


Antitumor agent-100 (also referred to as compound A6; CAS 2841750-32-9) is a synthetic small-molecule molecular glue that selectively stabilizes the protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) [1]. This interaction triggers SLFN12 RNase activity, leading to global inhibition of protein translation and subsequent apoptosis in tumor cells co-expressing PDE3A and SLFN12 [1]. Unlike conventional cytotoxic agents, its mechanism relies on a neomorphic gain-of-function interaction rather than direct enzymatic inhibition, offering a distinct therapeutic window. Vendor datasheets report an IC50 of 0.3 μM for PDE3A-SLFN12 complex stabilization; however, the primary literature establishes an apoptosis induction IC50 of 0.30 nM in HeLa cells, underscoring its exceptional potency [1].

Selective PDE3A-SLFN12 protein-protein interaction stabilization
Neomorphic mechanism via SLFN12 RNase activation and translation inhibition
Tool compound for apoptosis pathway studies in PDE3A/SLFN12 co-expressing cell models

Non-Interchangeability of PDE3A-SLFN12 Glues


Molecular glues that target the PDE3A-SLFN12 interface, such as anagrelide, DNMDP, and BAY 2666605, exhibit widely divergent potencies and in vivo efficacy profiles due to subtle structural variations that govern the strength of the ternary complex [1]. Small modifications to the chemical scaffold, particularly at the 7-position hydrophobic pocket, can alter apoptosis induction by orders of magnitude—ranging from >1000 nM to sub-nanomolar activity [1]. Consequently, substituting one PDE3A-SLFN12 glue for another without quantitative benchmarking risks compromised experimental outcomes, inconsistent target engagement, and misinterpretation of mechanism-of-action studies. The evidence below demonstrates that Antitumor agent-100 (compound A6) provides a uniquely optimized interaction profile that cannot be assumed for related analogs.

Scaffold sensitivity
Minor structural changes at the 7-position can alter complex stabilization potency by orders of magnitude.
Divergent target engagement
Related PDE3A-SLFN12 glues (anagrelide, DNMDP, BAY 2666605) exhibit widely varying apoptosis induction profiles.
Non-transferable activity
Compound A6's optimized hydrophobic interactions may not be replicated by other PDE3A binders without validation.

Antitumor Agent-100 Comparative Data


Apoptosis Induction vs. Anagrelide

In a direct head-to-head comparison, Antitumor agent-100 (compound A6) demonstrated an IC50 of 0.30 nM for apoptosis induction in HeLa cells, a ~22-fold improvement over the clinical PDE3A inhibitor anagrelide (IC50 = 6.67 nM) [1]. This enhancement arises from optimized hydrophobic interactions at the PDE3A-SLFN12 interface, specifically via a p-tolyl substitution at the 7-position of the anagrelide scaffold [1].

Apoptosis induction IC50
Head-to-head
A6 0.30 nM
Anagrelide 6.67 nM
22-fold lower IC50
Reported higher complex stabilization efficiency in HeLa cells; supports target engagement evaluation.
Apoptosis assay, in vitro
PDE3A-SLFN12 Molecular Glue Apoptosis

In Vivo Tumor Inhibition vs. Anagrelide

In a HeLa xenograft model, oral administration of Antitumor agent-100 at 5 mg/kg once daily (QD) resulted in dramatic tumor growth inhibition, while anagrelide at the same 5 mg/kg QD dose failed to suppress tumor progression—tumor volumes continued to increase [1]. Even at a lower 1 mg/kg dose administered twice daily (BID), Antitumor agent-100 achieved significant tumor volume reduction, confirming its superior in vivo efficacy and oral bioavailability [1].

In vivo tumor model response
Head-to-head
A6 5 mg/kg QD tumor growth inhibition
Anagrelide 5 mg/kg QD no tumor suppression
A6 1 mg/kg BID tumor volume reduction
Reported in vivo model-response difference supports oral administration research context.
HeLa xenograft, 6-day oral gavage
Xenograft Oral Bioavailability HeLa

Structural Optimization vs. Analog A4

Antitumor agent-100 (A6) exhibited a 1.9-fold improvement in apoptosis induction (IC50 0.30 nM) compared to its direct analog A4 (IC50 0.56 nM) [1]. This enhancement is attributed to the additional hydrophobic methyl group of the p-tolyl substitution at the 7-position, which strengthens the interaction with SLFN12's hydrophobic interface (residues I557 and I558) [1].

Structure-guided optimization
Head-to-head
A6 (p-tolyl) 0.30 nM
Analog A4 0.56 nM
1.9-fold lower IC50
Reported improvement from hydrophobic substitution; supports SAR benchmarking.
HeLa apoptosis assay
SAR Hydrophobic Interaction p-Tolyl

Oral Bioavailability Evidence

Antitumor agent-100 achieved significant tumor growth inhibition in a HeLa xenograft model following oral gavage administration, confirming its oral bioavailability [1]. While specific pharmacokinetic parameters (e.g., %F, Cmax, t1/2) are not reported in the primary literature, the robust in vivo efficacy at oral doses of 1–5 mg/kg supports its classification as an orally available molecular glue, a feature shared with some but not all PDE3A-SLFN12 modulators [1].

Oral bioavailability evidence
Supporting
Oral 1–5 mg/kg achieved tumor growth inhibition in HeLa xenograft; formal PK parameters not reported.
Supports oral administration research context; PK characterization pending.
HeLa xenograft model
Oral Pharmacokinetics In Vivo

Antitumor Agent-100 Applications


PDE3A-SLFN12 Activity Benchmarking

Given its well-characterized, sub-nanomolar potency in apoptosis induction (IC50 = 0.30 nM) and direct comparative data against anagrelide and analog A4, Antitumor agent-100 serves as an ideal positive control for establishing PDE3A-SLFN12 complex stabilization in HeLa cells and other tumor lines co-expressing PDE3A and SLFN12 [1]. Researchers can use it to calibrate assay sensitivity, validate target engagement, and benchmark novel molecular glues.

In Vivo Proof-of-Concept for Oral Glues

The demonstrated oral efficacy in HeLa xenografts, with significant tumor growth inhibition at 1–5 mg/kg, positions Antitumor agent-100 as a reliable tool compound for in vivo pharmacology studies [1]. It is particularly suited for evaluating the therapeutic window of PDE3A-SLFN12 glues in mouse models, including dose-response, schedule optimization, and combination therapy experiments.

SAR and Lead Optimization

The 1.9-fold potency improvement over compound A4, driven by the p-tolyl hydrophobic substitution, provides a clear SAR benchmark for medicinal chemistry efforts [1]. Antitumor agent-100 can be used as a reference compound in designing next-generation molecular glues with enhanced protein-protein interaction stabilization and improved drug-like properties.

SLFN12 Apoptosis Mechanisms and Biomarkers

Because Antitumor agent-100 induces apoptosis specifically through PDE3A-SLFN12 complex formation—without directly inhibiting PDE3A enzymatic activity—it offers a clean tool for dissecting SLFN12-dependent cell death pathways [1]. It can be deployed in genetic knockout/rescue experiments, phosphoproteomics, and RNA-seq studies to identify downstream effectors and predictive biomarkers of response.

Application
Selection Property
Validation Focus
PDE3A-SLFN12 complex stabilization research
Well-characterized apoptosis induction in PDE3A/SLFN12-positive cell models
Assay calibration and target engagement benchmarking
Oral molecular glue pharmacology studies
Demonstrated oral in vivo activity in xenograft model
Dose-response and schedule optimization in mouse tumor models
Structure-activity relationship studies
Reported improvement through 7-position hydrophobic substitution
Medicinal chemistry benchmarking for PDE3A-SLFN12 glues
SLFN12-dependent apoptosis mechanisms
Induces apoptosis via PDE3A-SLFN12 complex without direct PDE3A inhibition
Downstream effector and biomarker identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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